molecular formula C18H15FN4O3S B2991362 N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-78-7

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2991362
CAS No.: 537678-78-7
M. Wt: 386.4
InChI Key: DEEHYFFJKSZJAA-UHFFFAOYSA-N
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Description

"N-(4-Fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a tetrahydropyrimidine derivative characterized by a 4-nitrophenyl group at position 4, an N-(4-fluorophenyl) carboxamide moiety, and a thioxo group at position 2. Its structure places it within the broader class of Biginelli-type pyrimidines, which are known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . The compound’s electron-withdrawing substituents (4-nitro and 4-fluoro groups) likely influence its electronic properties, solubility, and biological interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(27)20-10)11-2-8-14(9-3-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEHYFFJKSZJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The final product is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

For instance, the compound has been reported to yield a yellow solid with a melting point ranging from 204°C to 206°C and an NMR spectrum indicating the presence of various functional groups consistent with its structure .

Antiviral Activity

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit inhibitory effects on HIV-1 integrase. Specifically, this compound was evaluated for its potential as an anti-HIV agent. While some derivatives demonstrated IC50 values as low as 0.65 µM against the strand transfer reaction of HIV integrase, they did not show significant antiviral activity against HIV strains in cell culture assays below cytotoxic concentrations .

Anticancer Activity

The compound's thioxo group contributes to its potential anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cells by disrupting DNA replication mechanisms. For example, mercapto-substituted derivatives have shown activity against various cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways, it may effectively reduce tumor growth.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins involved in these pathways .

Case Studies and Research Findings

StudyCompound TestedIC50 ValueTarget
This compound0.65 µMHIV Integrase
Related Mercapto Derivatives6.2 μM - 43.4 μMColon and Breast Cancer Cells

These findings highlight the compound's dual potential as an antiviral and anticancer agent while emphasizing the need for further research to elucidate its full biological profile.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Thioxo vs. oxo : The thioxo group (C=S) at position 2 may improve hydrogen-bonding interactions compared to oxo (C=O) analogs, as seen in derivatives like 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine .

Antimicrobial Activity

  • N-[2-Chloro-4-(trifluoromethyl)phenyl] analogs : Exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .

Antioxidant Activity

  • Furan-substituted analogs : Demonstrated radical scavenging activity (IC50 = 0.6–8.9 mg/mL), with compound 3c (4-furyl derivative) showing the highest potency .

Enzyme Inhibition

  • Target Compound : The 4-nitrophenyl group could enhance binding to hydrophobic enzyme pockets, but its specific inhibitory profile remains unstudied.

Physicochemical Properties

  • Solubility : The nitro and fluoro groups may reduce aqueous solubility compared to methoxy or hydroxyl-substituted analogs .
  • Melting Points : Thioxo derivatives generally exhibit higher melting points (>200°C) than oxo analogs due to stronger intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via a one-pot three-component Biginelli-like condensation. Key reagents include substituted benzaldehyde derivatives, thiourea, and β-ketoamides. For example, describes a similar synthesis using thiourea and catalytic HCl in methanol under reflux conditions. Reaction optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1 for aldehyde, thiourea, and β-ketoamide) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the pure product .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals dihedral angles between aromatic rings (e.g., 12.8° between pyrimidine and 4-fluorophenyl groups), intramolecular hydrogen bonds (N–H⋯S), and crystal packing stabilized by weak C–H⋯π interactions ( ) .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions (e.g., 4-nitrophenyl δ ~8.2 ppm for aromatic protons). IR spectra show thioxo (C=S) stretches at ~1250 cm1^{-1} and carboxamide (N–H) at ~3300 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Contradictions (e.g., overlapping NMR signals or ambiguous NOE correlations) require multi-technique validation:

  • Dynamic NMR : Vary temperature to resolve rotameric equilibria (e.g., hindered rotation in carboxamide groups).
  • DFT calculations : Compare computed vs. experimental 1^1H NMR shifts (B3LYP/6-31G* basis set) to assign stereochemistry () .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ m/z 438.0921 for C19_{19}H16_{16}FN4_4O3_3S) to rule out impurities .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Catalyst screening : Replace HCl with Lewis acids (e.g., FeCl3_3 or Bi(NO3_3)3_3) to enhance cyclization efficiency ().
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates, increasing yields by ~15% compared to methanol .
  • Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining >85% yield (analogous to methods in ) .

Q. How do intermolecular interactions in the crystal structure influence the compound’s stability and solubility?

  • Methodological Answer :

  • Hydrogen bonding : Intramolecular N–H⋯S bonds (2.05 Å) stabilize the thioxo conformation, reducing hydrolysis susceptibility ( ) .
  • C–H⋯π interactions : These interactions (e.g., between methyl groups and fluorophenyl rings) enhance crystal lattice energy, reducing solubility in nonpolar solvents. Solubility can be improved via co-crystallization with PEG-based excipients .

Q. How do electronic effects of substituents (e.g., nitro, fluoro) modulate biological activity?

  • Methodological Answer :

  • Nitro group : Enhances electron-withdrawing effects, increasing electrophilicity at the pyrimidine ring (relevant for nucleophilic attack in enzyme inhibition).
  • Fluorine : Improves metabolic stability via C–F bond resistance to oxidation. Docking studies (AutoDock Vina) show the 4-fluorophenyl group occupies hydrophobic pockets in target enzymes (e.g., DHFR), as seen in analogous compounds ( , but validated via ) .

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